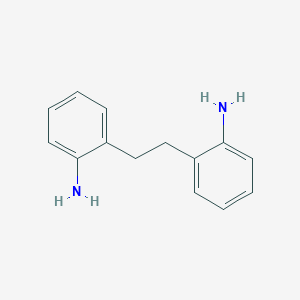

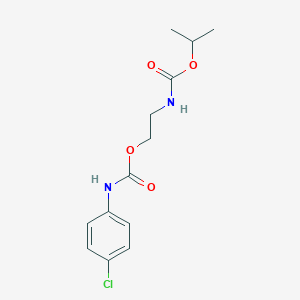

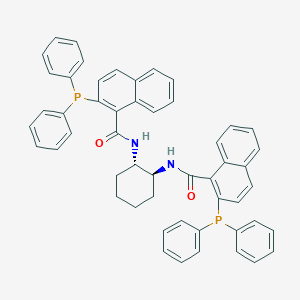

N,N'-((1S,2S)-环己烷-1,2-二基)双(2-(二苯基膦基)-1-萘酰胺)

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis and Characterization

The synthesis of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) derivatives involves the preparation of compounds with various aryl substituents. In one study, a range of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized, including those with phenyl and naphthalen-1yl substituents . Another research focused on the synthesis of a Schiff base, N, N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine, using cyclohexane-1,2-diamine as a starting material . Additionally, the reaction of N,N-bis(diphenylphosphino)naphthalen-1-amine with group 6 metal carbonyls resulted in the formation of cis-[M(CO)4(1)] complexes . These studies demonstrate the versatility of cyclohexane derivatives in synthesizing a variety of compounds with potential applications in materials science and catalysis.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively analyzed using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a triclinic space group and a chair conformation for the cyclohexane ring . The Schiff base synthesized in another study crystallized in a monoclinic non-standard space group, with the observation of an enantiopure trans configuration . The molecular structure of the cis-tetracarbonyl complexes was also determined, providing insight into the coordination environment of the central metal atom .

Chemical Reactions Analysis

The chemical reactivity of these cyclohexane derivatives is highlighted by their ability to form complexes with various metals. The reaction of N,N-bis(diphenylphosphino)naphthalen-1-amine with group 6 metal carbonyls is a prime example, leading to the formation of cis-tetracarbonyl complexes . These reactions are crucial for the development of new materials and catalysts, as they allow for the fine-tuning of electronic and steric properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The intramolecular hydrogen bonding observed in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide contributes to its stability . The crystalline network cohesion in the Schiff base is maintained by a combination of hydrogen bonds . These properties are essential for understanding the behavior of these compounds under various conditions and for their potential applications in different fields.

科研应用

手性催化氢甲酰化

源自环己烷的手性二膦配体,类似于N,N'-((1S,2S)-环己烷-1,2-二基)双(2-(二苯基膦基)-1-萘酰胺),已被用于铑催化的不对称氢甲酰化反应。这个过程具有高立体选择性,展示了配体在促进形成具有所需手性构型的醛类化合物方面的高效性(Hayashi, Tanaka, Ikeda, & Ogata, 1979)。

催化氢化反应中的手性识别

这种应用还延伸到催化氢化反应,其中铑(I)配合物中的这些配体导致高对映选择性的反应。这些配合物在氢化α-酰胺基丙烯酸方面非常有效,产生N-苯甲酰-(S)-亮氨酸,展示了配体在产物形成中诱导手性识别的能力(Kashiwabara, Hanaki, & Fujita, 1980)。

环共聚物化学催化

在聚合物化学领域,这些配体促进了1,5-己二烯和CO的环共聚反应,产生具有特定环酮结构的聚合物。这个由钯(II)配合物催化的过程突显了配体对控制聚合物结构和组成的贡献(Borkowsky & Waymouth, 1996)。

不对称转移氢化反应

此外,这些配体在不对称转移氢化中起着关键作用,其中钌(II)配合物催化酮类化合物还原为具有高对映选择性的二级醇。配体的结构特征对于实现高产率和对映过量至关重要,强调了其在合成手性醇类化合物方面的实用性(Gao, Ikariya, & Noyori, 1996)。

对映选择性环丙烷化

最后,这些配体在对映选择性环丙烷化反应中找到了应用,促进了具有高顺二面体选择性和对映选择性的环丙烷衍生物的形成。这展示了配体在立体控制合成中的多功能性和有效性(Bonaccorsi & Mezzetti, 2005)。

Safety And Hazards

性质

IUPAC Name |

2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylnaphthalene-1-carbonyl)amino]cyclohexyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H44N2O2P2/c55-51(49-43-29-15-13-19-37(43)33-35-47(49)57(39-21-5-1-6-22-39)40-23-7-2-8-24-40)53-45-31-17-18-32-46(45)54-52(56)50-44-30-16-14-20-38(44)34-36-48(50)58(41-25-9-3-10-26-41)42-27-11-4-12-28-42/h1-16,19-30,33-36,45-46H,17-18,31-32H2,(H,53,55)(H,54,56)/t45-,46-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFKMKXTPXVEMU-ZYBCLOSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H44N2O2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472002 |

Source

|

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis[2-(diphenylphosphanyl)naphthalene-1-carboxamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) | |

CAS RN |

205495-66-5 |

Source

|

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis[2-(diphenylphosphanyl)naphthalene-1-carboxamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。